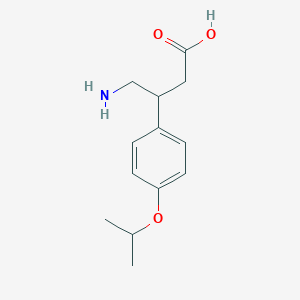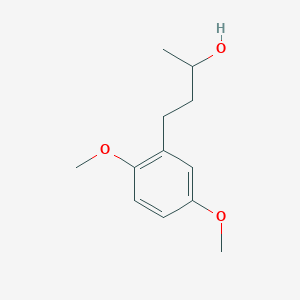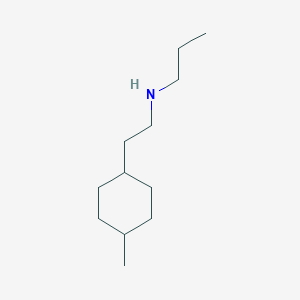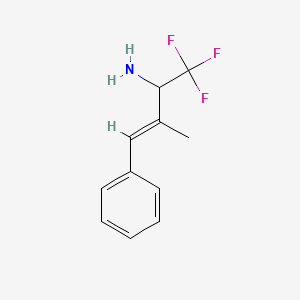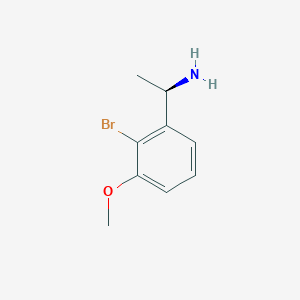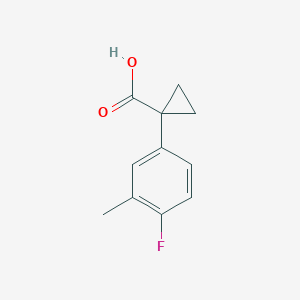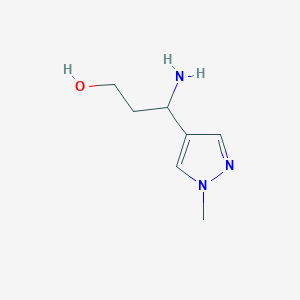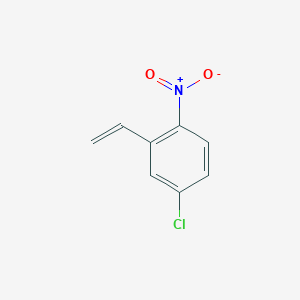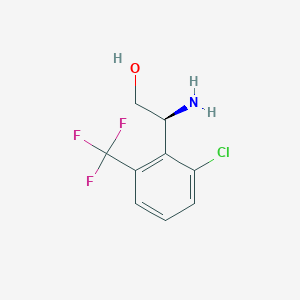
(S)-2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups, along with the trifluoromethyl and chloro substituents, makes it a versatile molecule for various chemical transformations and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 2-chloro-6-(trifluoromethyl)benzaldehyde.
Amination: The aromatic precursor undergoes a reductive amination reaction with a suitable amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography, to obtain the desired (2S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of (2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the (2S)-enantiomer, thereby eliminating the need for chiral resolution steps.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反应分析
Types of Reactions
(2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]acetaldehyde.
Reduction: Formation of 2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethanamine.
Substitution: Formation of 2-amino-2-[2-azido-6-(trifluoromethyl)phenyl]ethanol.
科学研究应用
(2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Organic Synthesis: Employed as a chiral auxiliary or intermediate in the synthesis of complex organic molecules.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol involves:
Molecular Targets: Interaction with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involving neurotransmitters or metabolic enzymes, resulting in physiological effects.
相似化合物的比较
Similar Compounds
(2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol: The enantiomer of the compound with different biological activity.
2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethanol: Lacks the chiral center, leading to different stereochemical properties.
2-amino-2-[2-bromo-6-(trifluoromethyl)phenyl]ethanol: Similar structure with a bromo substituent instead of chloro.
Uniqueness
(2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications.
属性
分子式 |
C9H9ClF3NO |
|---|---|
分子量 |
239.62 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO/c10-6-3-1-2-5(9(11,12)13)8(6)7(14)4-15/h1-3,7,15H,4,14H2/t7-/m1/s1 |
InChI 键 |
WOIQGEFPHYMZMY-SSDOTTSWSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)[C@@H](CO)N)C(F)(F)F |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


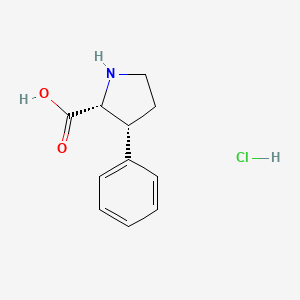
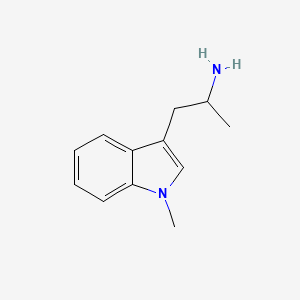
amine](/img/structure/B13610648.png)
